molecular formula C7H13NO2 B2492604 (S)-2-methylpiperidine-2-carboxylic acid CAS No. 89115-95-7

(S)-2-methylpiperidine-2-carboxylic acid

Cat. No. B2492604
CAS RN: 89115-95-7
M. Wt: 143.186
InChI Key: GLNOAERYNWZGJY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (S)-2-methylpiperidine-2-carboxylic acid involves complex organic reactions, highlighting the versatility of piperidine derivatives. For instance, the synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrates the incorporation of piperidine derivatives into peptides using Fmoc chemistry and solid-phase synthesis, indicating the compound's utility in peptide research (Martin et al., 2001).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior. Studies on the molecular structure and dynamics of related compounds, like 2-aminopyridine-3-carboxylic acid, using X-ray diffraction and other spectroscopic methods, provide insights into the structural characteristics that influence their reactivity and interactions (Pawlukojć et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are key to exploring their functional capabilities. The compound's reactions, such as its role in the synthesis of amino acid conjugates to 2-imino-3-methylene-5-carboxypyrrolidine, highlight its potential as a building block in creating biologically active compounds with specific properties (Mitchell, 2010).

Scientific Research Applications

Material Science and Biochemistry Applications

The derivative of (S)-2-methylpiperidine-2-carboxylic acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has shown significant utility in material science and biochemistry. It acts as an effective β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, highlighting its versatility in biochemical applications (Toniolo, Crisma, & Formaggio, 1998).

Chemical Equilibrium and Speciation Analysis

Research on the carbamate of 2-methylpiperidine (2-methylpiperidine-N-carboxylate) in aqueous solutions with CO2, using quantitative 13C nuclear magnetic resonance (NMR) spectroscopy, has provided new insights into chemical equilibrium and speciation. This study contributes to understanding the formation constants and predominant conformations of carbamates, important for numerous chemical applications (Mcgregor et al., 2018).

Molecular Structure Analysis

The molecular structure of N-methylpiperidine betaine complex with hydroiodic acid provides a deeper understanding of crystallography and molecular interactions. Such studies are crucial for advancing knowledge in crystal engineering and molecular design (Dega-Szafran et al., 2004).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, using this compound derivatives, marks a significant advancement in green chemistry. It provides an eco-friendly and efficient pathway for synthesizing valuable chemical compounds (Feng et al., 2010).

Pharmaceutical Research

In the field of pharmaceutical research, derivatives of 2-methylpiperidine have been synthesized and evaluated for their antibacterial properties, demonstrating the potential of this compound in developing new antimicrobial agents (Aziz-ur-Rehman et al., 2017).

Peptide Synthesis

This compound derivatives have been used in the synthesis of C-terminal thioester peptides, showcasing their importance in peptide chemistry and potential applications in drug development (Liu & Mayer, 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of “(S)-2-methylpiperidine-2-carboxylic acid”. For instance, if used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with “(S)-2-methylpiperidine-2-carboxylic acid” would depend on its specific properties. Generally, carboxylic acids can cause skin and eye irritation, and appropriate safety measures should be taken when handling them .

Future Directions

The future directions for research on “(S)-2-methylpiperidine-2-carboxylic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

(2S)-2-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNOAERYNWZGJY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.